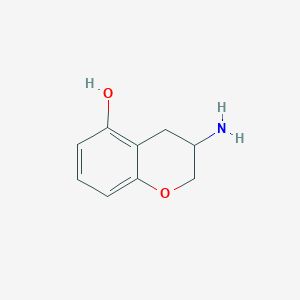
(3-Amino-6-chloropyrazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-6-chlorpyrazin-2-yl)methanol: ist eine heterocyclische Verbindung mit der Summenformel C5H6ClN3O und einer Molekülmasse von 159,57 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe in der 3. Position, eines Chloratoms in der 6. Position und einer Hydroxymethylgruppe in der 2. Position des Pyrazinrings aus. Sie wird hauptsächlich in Forschung und Entwicklung in den Bereichen Chemie und Pharmazeutika eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine gängige Methode umfasst die Reaktion von 3-Brom-6-chlorpyrazin-2-amin mit Formaldehyd unter basischen Bedingungen, um die Hydroxymethylgruppe einzuführen .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für (3-Amino-6-chlorpyrazin-2-yl)methanol nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren und in der kleinvolumigen pharmazeutischen Produktion hergestellt. Der Prozess beinhaltet Standardmethoden der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: (3-Amino-6-chlorpyrazin-2-yl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Das Chloratom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Ammoniak (NH3) unter Rückflussbedingungen.
Hauptprodukte:
Oxidation: Bildung von 3-Amino-6-chlorpyrazin-2-carbonsäure.
Reduktion: Bildung von 3-Amino-6-chlorpyrazin-2-ylamin.
Substitution: Bildung verschiedener substituierter Pyrazinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: (3-Amino-6-chlorpyrazin-2-yl)methanol wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet. Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen von Pyrazinderivaten mit biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren, zu untersuchen.
Industrie: Im industriellen Bereich wird (3-Amino-6-chlorpyrazin-2-yl)methanol bei der Synthese von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von (3-Amino-6-chlorpyrazin-2-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Amino- und Hydroxymethylgruppen ermöglichen die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit aktiven Zentren von Enzymen, wodurch ihre Aktivität möglicherweise gehemmt oder moduliert wird. Das Chloratom kann auch an Halogenbindungen beteiligt sein, was die Bindungsaffinität und Spezifität der Verbindung weiter beeinflusst .
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Amino-6-chloropyrazin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Amino-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-Amino-6-chlorpyrazin: Ähnliche Struktur, aber ohne die Hydroxymethylgruppe.
3-Amino-5-chlorpyrazin-2-ylamin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Hydroxymethylgruppe.
Einzigartigkeit: (3-Amino-6-chlorpyrazin-2-yl)methanol ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Hydroxymethylgruppe am Pyrazinring. Diese Kombination von funktionellen Gruppen verleiht eine ausgeprägte chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung in Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C5H6ClN3O |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
(3-amino-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
InChI-Schlüssel |
RYONKUBTPFXHFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)N)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)

![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)



![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)


